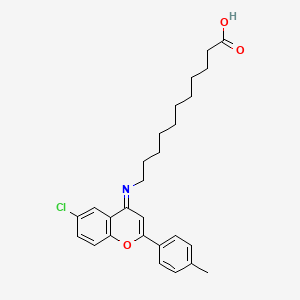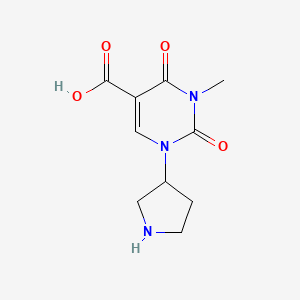![molecular formula C12H13FN2O4 B14875245 methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate](/img/structure/B14875245.png)
methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate is an organic compound with a complex structure that includes a dimethylamino group, a vinyl group, a fluoro substituent, and a nitro group attached to a benzoate ester
Preparation Methods
The synthesis of methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions typically include refluxing in a suitable solvent such as methanol . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature and solvent concentration.
Chemical Reactions Analysis
Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.
Materials Science: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the dimethylamino and nitro groups can influence the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate can be compared with similar compounds such as:
Methyl 2-(dimethylamino)benzoate: Lacks the fluoro and nitro groups, resulting in different chemical properties and reactivity.
Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-fluoro-3-nitrobenzoate: Similar structure but with different positioning of the fluoro and nitro groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13FN2O4 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)ethenyl]-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(15(17)18)7-11(9)13/h4-7H,1-3H3 |
InChI Key |
PAGYPVFZPJYLTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


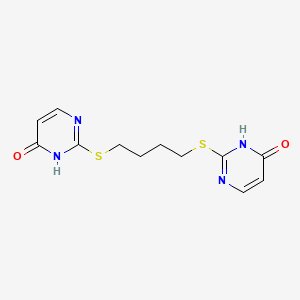
![(E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14875172.png)
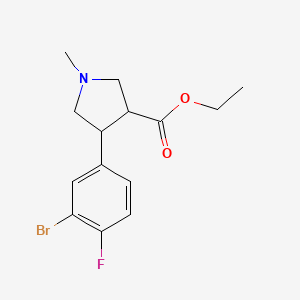
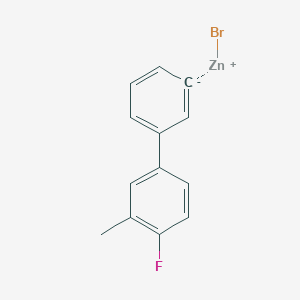

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14875209.png)
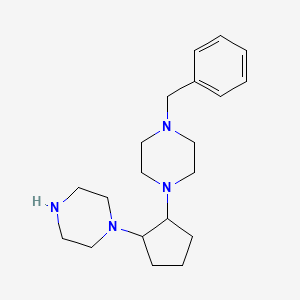
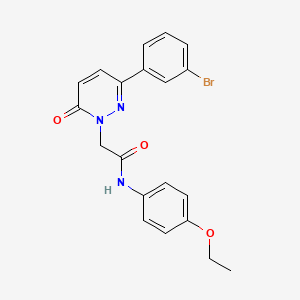


![3-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14875230.png)
